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CAS No.: 170454-20-3

Cat. No.: B1143128

Get Quote

Executive Summary & Scope of Analysis
This guide provides a technical comparison between 3-Nitro-L-Valine (3-NV) and 3-

Chlorotyrosine (3-Cl-Tyr).[1] While these two compounds may appear linguistically similar, they

occupy distinct biological niches relevant to drug development:

3-Nitro-L-Valine (3-NV): A non-proteinogenic (non-canonical) amino acid.[1] It functions

primarily as a translational antimetabolite or a synthetic pharmacophore in peptide-based

antibiotics (e.g., Cystobactamids).[1] It is exogenous and often toxic due to misincorporation

into proteins or specific enzymatic inhibition.[1]

3-Chlorotyrosine (3-Cl-Tyr): An endogenous post-translational modification (PTM).[1] It

serves as a specific biomarker for myeloperoxidase (MPO) activity and neutrophil-mediated

oxidative stress.[1][2] It is a hallmark of inflammatory tissue damage.[1]

Editor’s Note on Nomenclature: If your inquiry was intended to compare the two standard

oxidative stress biomarkers, you may be looking for 3-Nitrotyrosine (3-NT) vs. 3-Chlorotyrosine.

[1] While this guide focuses on the literal request (3-NV), the "Common Confusion" section

below briefly differentiates 3-NV from 3-NT.
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Chemical Identity & Biological Origins
Feature 3-Nitro-L-Valine (3-NV) 3-Chlorotyrosine (3-Cl-Tyr)

Classification
Non-Canonical Amino Acid

(NCAA); Antimetabolite.[1]

Oxidative Post-Translational

Modification (PTM).[1]

Origin

Exogenous: Produced by

Streptomyces species;

synthetic inclusion in peptide

drugs.[1]

Endogenous: Formed by

neutrophil activation during

inflammation.[1]

Formation Mechanism

Biosynthetic pathway (nitration

of valine precursors) or

chemical synthesis.[1]

Electrophilic aromatic

substitution of Tyrosine by

Hypochlorous Acid (HOCl).[1]

Key Biological Role

Antibiotic Warhead/Toxin:

Inhibits bacterial gyrase (in

peptides) or causes

proteotoxicity (free form).[1]

Biomarker: Specific footprint of

MPO-catalyzed oxidation

(MPO-H₂O₂-Cl⁻ system).[1][2]

[3]

Biological Effects & Mechanisms
A. 3-Nitro-L-Valine: The Antimetabolite & Warhead
3-NV (specifically

-nitrovaline) is structurally analogous to L-Valine but contains a nitro group at the

-position.[1]

Translational Misincorporation (Toxicity): In biological systems, free 3-NV can compete with

L-Valine for charging onto tRNA by valyl-tRNA synthetase.[1] If incorporated into proteins, the

nitro group alters the local charge and steric profile, leading to protein misfolding and

aggregation.

Targeted Antibiotic Activity: In drug development, 3-NV is engineered into peptide antibiotics

(e.g., Cystobactamids).[1] Here, it acts as a rigid linker or pharmacophore that enhances

binding to bacterial Type II Topoisomerases (Gyrase), preventing DNA replication.[1]
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Reference: 3-NV incorporation in Cystobactamids significantly improves antibacterial

activity against Gram-negative pathogens [1].[1]

B. 3-Chlorotyrosine: The Inflammatory Scar
3-Cl-Tyr is the stable product of Hypochlorous Acid (HOCl) attacking Tyrosine residues.[1][2]

Signaling Disruption: Chlorination shifts the pKa of the phenolic hydroxyl group (from ~10.0

to ~7.2).[1] This makes the tyrosine residue more acidic, potentially mimicking

phosphorylation or disrupting hydrogen bond networks essential for receptor signaling.

Matrix Dysfunction: In atherosclerosis, MPO binds to HDL and LDL.[1] Chlorination of ApoA-I

(the main protein in HDL) at Tyr192 renders the particle dysfunctional, preventing reverse

cholesterol transport.

Reference: 3-Cl-Tyr levels correlate with MPO activity in atherosclerotic plaque and

chronic kidney disease [2, 3].[1]

Visualization: Pathways of Action
The following diagrams illustrate the distinct pathways: Translational Interference (3-NV) vs.

Post-Translational Damage (3-Cl-Tyr).[1]

Diagram 1: 3-Nitro-L-Valine Mechanism (Antibiotic/Toxin)[1]
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Caption: 3-NV acts either as a potent gyrase inhibitor when scaffolded in drugs or as a

proteotoxic antimetabolite in its free form.[1]
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Diagram 2: 3-Chlorotyrosine Formation (Inflammation)[1]
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Caption: 3-Cl-Tyr is the specific "fingerprint" of MPO-driven oxidative damage in inflammatory

diseases.[1][2][3][4]

Experimental Protocols: Detection & Analysis
For drug development workflows, distinguishing these modifications is critical.

Protocol A: LC-MS/MS Detection of 3-Chlorotyrosine (Biomarker
Assay)
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Purpose: Quantify systemic inflammation/MPO activity in plasma or tissue.[1]

Methodology: Stable Isotope Dilution LC-MS/MS.

Sample Prep: Hydrolyze tissue/plasma proteins using pronase/aminopeptidase (acid

hydrolysis destroys Cl-Tyr).[1]

Internal Standard: Spike with

-3-chlorotyrosine.

Solid Phase Extraction (SPE): C18 columns to remove salts.[1]

LC-MS/MS:

Column: C18 Reverse Phase.[1]

Mode: Positive Ion Electrospray (ESI+).[1]

MRM Transitions: Monitor m/z 216

170 (Quantifier) and m/z 216

135 (Qualifier).

Validation: Ratio of 3-Cl-Tyr to Tyrosine (mmol/mol Tyr) indicates oxidative stress load.[1]

Protocol B: Analysis of 3-Nitrovaline Incorporation (Peptide QC)
Purpose: Verify correct synthesis of 3-NV containing peptide drugs (e.g., Cystobactamids).

Methodology: High-Resolution Mass Spectrometry (HRMS).[1]

Synthesis Check: 3-NV is often introduced as a building block.[1]

Analysis:

Detect specific mass shift: Valine (MW 117.[1]15) vs. 3-Nitrovaline (MW ~162.14).[1]

Fragment Confirmation: Look for characteristic loss of
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group (46 Da) in MS2 fragmentation.

Chirality Check: Use Marfey’s reagent derivatization followed by LC to ensure no

racemization of L-3-NV during synthesis.

Common Confusion: 3-Nitrovaline vs. 3-Nitrotyrosine[1]
If your interest lies in Oxidative Stress Comparison rather than synthetic peptides, note the

following distinction:

3-Nitrotyrosine (3-NT): The "twin" of 3-Chlorotyrosine.[1]

Cause: Peroxynitrite (

) attack.[1]

Comparison: 3-Cl-Tyr indicates MPO/HOCl (Neutrophils), while 3-NT indicates

iNOS/Superoxide (Macrophages/Endothelium).[1]

Ratio: The ratio of 3-Cl-Tyr/3-NT is often used to determine the source of oxidative stress

in a pathology.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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